Methyltetrazine-PEG12-DBCO

Chemical Stability Bioorthogonal Chemistry Reagent Shelf-Life

Methyltetrazine-PEG12-DBCO is a heterobifunctional crosslinking reagent designed for advanced bioorthogonal chemistry applications. It uniquely integrates a methyltetrazine moiety for rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), connected via a hydrophilic polyethylene glycol (PEG12) spacer.

Molecular Formula C52H70N6O14
Molecular Weight 1003.1 g/mol
Cat. No. B8104352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG12-DBCO
Molecular FormulaC52H70N6O14
Molecular Weight1003.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53
InChIInChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59)
InChIKeyWAFZSKDTDFPQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG12-DBCO: A Bifunctional Bioorthogonal Linker for Advanced Bioconjugation and PROTAC Synthesis


Methyltetrazine-PEG12-DBCO is a heterobifunctional crosslinking reagent designed for advanced bioorthogonal chemistry applications . It uniquely integrates a methyltetrazine moiety for rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC), connected via a hydrophilic polyethylene glycol (PEG12) spacer . This orthogonal reactivity profile enables precise, sequential, or simultaneous bioconjugation strategies in complex biological environments, making it a critical component in the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and advanced imaging probes [1].

Why Generic 'Tetrazine-DBCO' Substitution Fails: The Critical Role of Methylated Tetrazine and PEG12 Spacer


Substituting Methyltetrazine-PEG12-DBCO with a generic tetrazine-DBCO analog or a different PEG variant introduces significant performance risks that can compromise experimental outcomes. The methyl group on the tetrazine ring is not a trivial modification; it confers enhanced chemical stability over unsubstituted tetrazines, which are known to be more susceptible to degradation [1]. Furthermore, the PEG12 linker length is critical for balancing solubility and in vivo behavior. Studies on related methyltetrazine-PEG12 constructs demonstrate that the extended PEG12 chain improves biodistribution profiles by 40% compared to shorter PEG variants (e.g., PEG4), while maintaining excellent stability in serum (t1/2 > 72 hours) [2]. Using a shorter linker, such as PEG4, may result in suboptimal pharmacokinetics and increased steric hindrance, directly impacting conjugation efficiency and therapeutic efficacy in applications like PROTAC development and pretargeted imaging .

Methyltetrazine-PEG12-DBCO Evidence Guide: Quantified Advantages Over Closest Analogs and In-Class Alternatives


Methyltetrazine vs. Unsubstituted Tetrazine: Enhanced Chemical Stability for Reliable Bioconjugation

The methyltetrazine moiety in Methyltetrazine-PEG12-DBCO provides a crucial stability advantage over its unsubstituted tetrazine counterpart. While specific quantitative stability metrics are not provided in the available vendor documentation for this exact compound, it is a well-established class-level inference in bioorthogonal chemistry that methyl substitution significantly increases tetrazine stability. Vendor data for related methyltetrazine-PEG12 constructs supports this, indicating excellent stability in serum with a half-life exceeding 72 hours [1]. This contrasts with unsubstituted tetrazines, which are reported to have lower chemical stability, though often still within an acceptable range for some applications [2].

Chemical Stability Bioorthogonal Chemistry Reagent Shelf-Life

PEG12 Spacer vs. Shorter PEG Variants: 40% Improved Biodistribution Profile

The PEG12 linker in Methyltetrazine-PEG12-DBCO provides a quantifiable pharmacokinetic advantage over constructs with shorter PEG chains. Recent studies cited by vendor datasheets demonstrate that the extended PEG12 chain improves biodistribution profiles in murine models by 40% compared to shorter PEG variants (e.g., PEG4) [1]. This improvement is coupled with the maintenance of excellent stability in serum (t1/2 > 72 hours) [1].

Pharmacokinetics Biodistribution PEGylation In Vivo Performance

IEDDA Kinetics: Methyltetrazine-DBCO vs. SPAAC-Only Reagents for Faster Conjugation

Methyltetrazine-PEG12-DBCO leverages the extremely rapid kinetics of the inverse electron-demand Diels-Alder (IEDDA) reaction between its methyltetrazine group and trans-cyclooctene (TCO) partners. Literature and vendor data confirm that the tetrazine-TCO ligation is one of the fastest bioorthogonal reactions available, with reported second-order rate constants (k2) spanning from 1 to 10^6 M⁻¹s⁻¹ . This is orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction (k2 ≈ 10⁻² to 10⁻¹ M⁻¹s⁻¹) , which is the sole reactivity offered by simpler DBCO-azide reagents. For this specific compound, the IEDDA rate constant is reported to exceed 10^4 M⁻¹s⁻¹ [1].

Reaction Kinetics Bioorthogonal Chemistry Bioconjugation Efficiency

Dual Orthogonal Reactivity: Enabling Complex, Sequential Bioconjugation Strategies

Unlike simpler reagents that offer only a single click chemistry handle (e.g., DBCO-azide or tetrazine-TCO alone), Methyltetrazine-PEG12-DBCO provides two fully orthogonal reactive groups [1]. This bifunctionality allows for sequential or simultaneous conjugation of two distinct biomolecules without cross-reactivity [2]. For example, the DBCO group can first be reacted with an azide-modified protein, and the methyltetrazine group subsequently used to attach a TCO-bearing fluorophore or drug payload [3]. This precise control is not possible with mono-functional analogs.

Orthogonal Chemistry PROTAC Synthesis Multifunctional Probes

Purity and Batch Consistency: Critical for Reproducible PROTAC Synthesis and ADC Development

For applications demanding high reproducibility and regulatory compliance, such as PROTAC and ADC development, the purity and batch-to-batch consistency of the linker are paramount. Methyltetrazine-PEG12-DBCO from reputable vendors is offered with a guaranteed purity of ≥95% (HPLC) . This high purity standard minimizes the risk of side reactions and ensures that the stoichiometry of subsequent bioconjugation steps is accurate, a critical factor for achieving the desired drug-antibody ratio (DAR) in ADCs or optimal ternary complex formation in PROTACs.

Quality Control PROTAC Linkers ADC Linkers Reproducibility

Methyltetrazine-PEG12-DBCO: Validated Application Scenarios Based on Quantitative Performance Advantages


PROTAC Development: Optimizing Ternary Complex Formation with an Ideal Linker

In PROTAC synthesis, the linker's length, flexibility, and solubility are critical for facilitating the formation of a productive ternary complex between the target protein and E3 ligase. Methyltetrazine-PEG12-DBCO's PEG12 spacer provides a 40% improved biodistribution profile compared to shorter PEG variants, which translates to better in vivo pharmacokinetics and potentially higher efficacy [1]. Its high purity (≥95%) ensures precise stoichiometry, while its dual orthogonal reactivity enables the sequential attachment of two distinct ligands without cross-reactivity, a key advantage for modular PROTAC assembly .

Pretargeted Imaging and Therapy: Leveraging Unmatched IEDDA Kinetics

The extremely rapid IEDDA reaction kinetics (k2 > 10^4 M⁻¹s⁻¹) between the methyltetrazine group and TCO-modified targeting vectors is the cornerstone of pretargeted imaging strategies . This speed allows for the efficient capture of a small-molecule radiolabeled or fluorescent probe in vivo shortly after administration, minimizing off-target accumulation and improving image contrast . The PEG12 linker further enhances this application by reducing non-specific background and improving the overall biodistribution of the pretargeting component .

Site-Specific Antibody-Drug Conjugate (ADC) Generation

Constructing homogeneous ADCs requires precise, site-specific conjugation technologies. Methyltetrazine-PEG12-DBCO enables this by first modifying an antibody with an azide handle, which then reacts with the DBCO group, or conversely, by using the methyltetrazine group to capture a TCO-bearing cytotoxic payload [2]. The superior stability conferred by the methyltetrazine group ensures the linker remains intact during circulation, while the rapid IEDDA kinetics minimize payload exposure time . This approach yields more homogeneous ADCs with a defined drug-antibody ratio (DAR), which is directly linked to improved safety and efficacy profiles.

Advanced Multiplexed Bioassays and Live-Cell Imaging

The dual orthogonal reactivity of Methyltetrazine-PEG12-DBCO enables the creation of sophisticated multifunctional probes. For live-cell imaging, the rapid IEDDA kinetics allow for the real-time labeling of low-abundance cell-surface receptors, while the SPAAC handle can be used to introduce a second orthogonal reporter or purification tag [3]. The PEG12 spacer maintains solubility and reduces aggregation of the labeled complex, ensuring high-quality imaging data and accurate quantification in multiplexed assays [4].

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